molecular formula C21H24N2O4 B268919 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Cat. No. B268919
M. Wt: 368.4 g/mol
InChI Key: YDXHGNRWPRDSPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that is involved in various signaling pathways and is expressed in immune cells, including B-cells and mast cells. TAK-659 has shown potential in treating various autoimmune diseases, cancers, and inflammatory disorders.

Mechanism of Action

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide targets SYK, a key signaling molecule that is involved in various cellular processes, including B-cell receptor signaling, Fc receptor signaling, and integrin signaling. By inhibiting SYK, 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide blocks the activation of downstream signaling pathways, leading to the suppression of immune cell activation and proliferation. This mechanism of action makes 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide an attractive therapeutic target for various diseases that involve abnormal immune cell activation.
Biochemical and Physiological Effects:
3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been shown to have potent inhibitory effects on SYK activity in vitro and in vivo. In preclinical studies, 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been shown to suppress B-cell activation and proliferation, reduce inflammation, and inhibit tumor growth. In clinical trials, 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has demonstrated a favorable safety profile and has shown promising efficacy in treating autoimmune diseases and cancers.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is its specificity for SYK, which reduces the potential for off-target effects. Additionally, 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has shown good oral bioavailability and pharmacokinetic properties, making it suitable for oral administration. However, one limitation of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is its low solubility, which can affect its bioavailability and limit its use in certain formulations.

Future Directions

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has shown great potential in treating various diseases, and future research will focus on its further development and optimization. Some of the future directions for 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide include:
1. Investigating the combination of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide with other therapeutic agents to enhance its efficacy.
2. Developing new formulations of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide to improve its solubility and bioavailability.
3. Investigating the potential of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide in treating other diseases, such as inflammatory bowel disease and psoriasis.
4. Conducting further clinical trials to evaluate the safety and efficacy of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide in larger patient populations.
Conclusion:
3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is a small molecule inhibitor that targets SYK and has shown promising results in treating various diseases, including autoimmune diseases, cancers, and inflammatory disorders. The synthesis of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been optimized to produce high yields of the compound, and its mechanism of action involves the inhibition of SYK activity. 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has demonstrated potent inhibitory effects on SYK activity in vitro and in vivo, and has shown a favorable safety profile in clinical trials. Future research will focus on its further development and optimization for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide involves several steps that start with the reaction of 4-aminobenzamide with tetrahydro-2-furanylmethyl isocyanide to form an intermediate. The intermediate is then reacted with ethyl chloroformate to yield the final product, 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide. The synthesis of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been reported in several scientific journals, and the method has been optimized to produce high yields of the compound.

Scientific Research Applications

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. The compound has shown promising results in treating autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has also demonstrated anti-cancer activity in various types of tumors, including lymphoma, leukemia, and solid tumors. Additionally, 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been investigated for its potential in treating inflammatory disorders, such as asthma and allergic rhinitis.

properties

Product Name

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

3-ethoxy-N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C21H24N2O4/c1-2-26-18-6-3-5-16(13-18)21(25)23-17-10-8-15(9-11-17)20(24)22-14-19-7-4-12-27-19/h3,5-6,8-11,13,19H,2,4,7,12,14H2,1H3,(H,22,24)(H,23,25)

InChI Key

YDXHGNRWPRDSPV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.